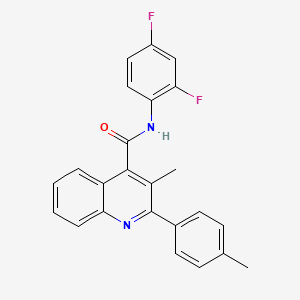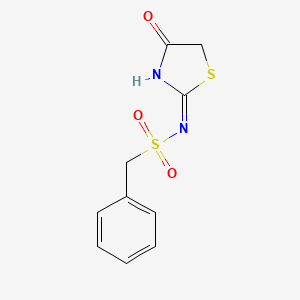
N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as DFPMQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of quinolinecarboxamide derivatives and has shown potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide involves the inhibition of various signaling pathways that are involved in cancer growth and inflammation. N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. It also inhibits the activity of various kinases such as Akt and ERK, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells and reduce the expression of anti-apoptotic proteins such as Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has also been found to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, the limitations of N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide include its limited solubility in water and its poor bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide. One direction is to improve its bioavailability and solubility to increase its effectiveness in vivo. Another direction is to study the potential of N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide in combination with other therapeutic agents to enhance its therapeutic effects. Additionally, further research is needed to understand the mechanism of action of N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide in more detail and to identify its potential targets for therapeutic intervention.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide is a synthetic compound that has shown potential as a therapeutic agent for various diseases. It has been extensively studied for its anti-cancer, neuroprotective, and anti-inflammatory effects. N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide inhibits various signaling pathways involved in cancer growth and inflammation and has several biochemical and physiological effects. Although N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has limitations, it has several advantages for lab experiments. Future research on N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide should focus on improving its bioavailability and solubility, studying its potential in combination with other therapeutic agents, and identifying its potential targets for therapeutic intervention.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been found to reduce inflammation in various animal models of inflammatory diseases.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O/c1-14-7-9-16(10-8-14)23-15(2)22(18-5-3-4-6-20(18)27-23)24(29)28-21-12-11-17(25)13-19(21)26/h3-13H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRBLSOWHWHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-[1-(1,2-dimethylpropyl)-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl]-2-methoxyphenyl}-N,N-dimethylmethanamine](/img/structure/B3733865.png)
![2-methyl-6-(2-{[1-methyl-2-(3-methylphenyl)ethyl]amino}ethyl)pyrimidin-4(3H)-one](/img/structure/B3733870.png)
![4-(2-chlorophenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3733875.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(2-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3733876.png)

![4-hydroxy-6-methyl-3-[3-(2-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B3733885.png)


![3-(1-pyrrolidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B3733909.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3733911.png)
![3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3733933.png)
![1-sec-butyl-3-methyl-5-(2,3,4-trimethoxy-6-methylphenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733936.png)
![2-({[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amino}methyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3733944.png)
![5-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3733962.png)